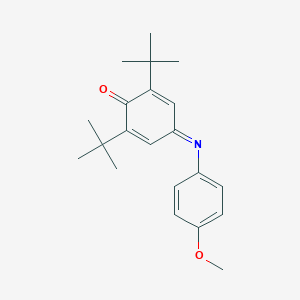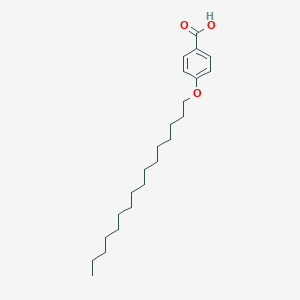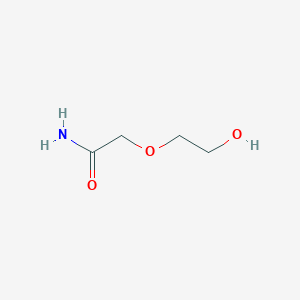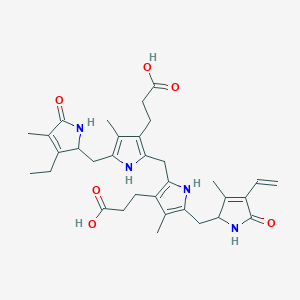
D-Urobilinogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Urobilinogen is a compound that is formed during the breakdown of hemoglobin in the liver. It is an important indicator of liver function and is often used in clinical settings to diagnose liver diseases.
Wissenschaftliche Forschungsanwendungen
Historical and Chemical Perspectives of D-Urobilinogens The d-urobilins (d-U) are tetrapyrrolic open chain compounds derived from bilirubin. Historically, identification of urobilinoid compounds depended on specific fluorescence and absorption characteristics. The natural components of these compounds are optically active in forms of RR or SS configurations. The urobilins proper are dipyrrolinones, and there are variations such as dipyrrolidone and pyrrolinone-pyrrolidone. The quasiracemate formation between d-urobilinogen (d-Ubg) and its chromogen is of particular interest due to its association with natural or synthetic urobilinogen (Petryka et al., 1975).
Isolation and Properties of D-Urobilinogen The isolation of crystalline d-urobilinogen marked a significant advancement, particularly its differentiation from other urobilinogens like mesobilirubinogen. The isolation process and the properties of this chromogen, which was initially recognized but not isolated in the early 20th century, have been described in detail (Lowry et al., 1956).
Antioxidant Function of Urobilinogen Urobilinogen demonstrates significant antioxidative activity, surpassing other antioxidants like α-tocopherol, bilirubin, and β-carotene. It can inhibit radical chain reactions by trapping free radicals, as evidenced by the suppression of hydroperoxides formation in certain experimental setups (Nakamura et al., 2006).
Clinical Significance and Historical Context Historically, urobilin and urobilinogen have been studied for over four decades, significantly contributing to our understanding of their chemistry and clinical occurrence. These studies have evolved methods for estimation and examined their clinical significance in various contexts, including hemoglobin metabolism and hepatic insufficiency (Wilbur & Addis, 1914).
Urobilinogen as a Biomarker for Oxidative Stress Disorders Urobilinogen has been studied as a potential biomarker for oxidative stress disorders. Its presence in urine extracts, particularly in patients with schizophrenia, indicates its potential role in oxidative stress dysregulation. However, caution is advised due to interference by other compounds in assays (Lambert et al., 2023).
Physical Properties and Isolation Techniques The isolation of crystalline forms of urobilinogen, such as i-urobilinogen and d-urobilinogen, has been pivotal in understanding their physical properties and structural differences. This includes the distinction between d-urobilinogen and other similar compounds based on various physical properties (Watson et al., 1966).
Urobilinogen in Health and Disease The elimination and daily excretion of urobilinogen have been studied extensively, providing insights into its significance in health and various diseases. This includes understanding its role in hepatic function, bile passage obstruction, and blood destruction (Watson, 1931).
Eigenschaften
CAS-Nummer |
17208-65-0 |
|---|---|
Produktname |
D-Urobilinogen |
Molekularformel |
C33H42N4O6 |
Molekulargewicht |
590.7 g/mol |
IUPAC-Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H42N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h8,26-27,34-35H,2,7,9-15H2,1,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) |
InChI-Schlüssel |
KSQFFJKKJAEKTB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
Kanonische SMILES |
CCC1=C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)CCC(=O)O)C)C |
Andere CAS-Nummern |
17208-65-0 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



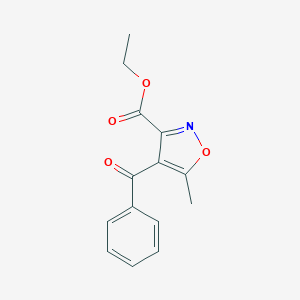
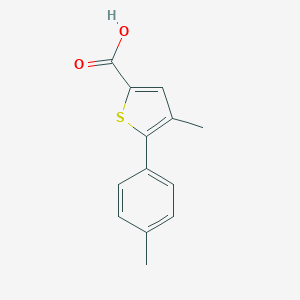
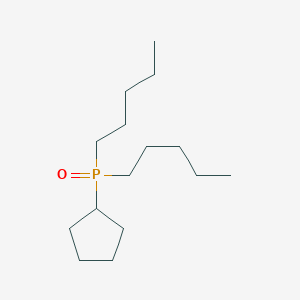
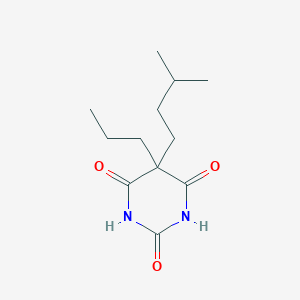
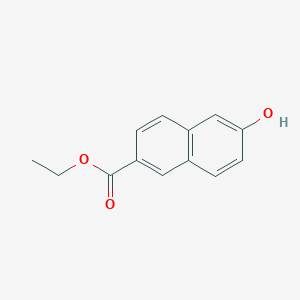
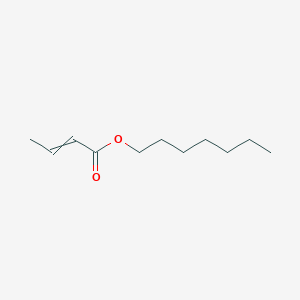
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
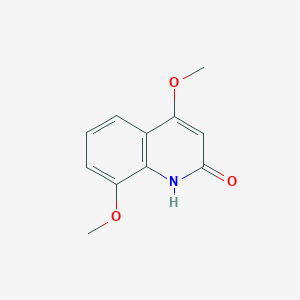
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
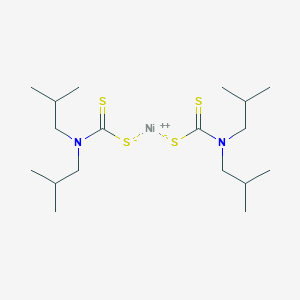
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
